molecular formula C11H16ClNO2 B13544012 Methyl2-amino-2-(2,6-dimethylphenyl)acetatehydrochloride

Methyl2-amino-2-(2,6-dimethylphenyl)acetatehydrochloride

Cat. No.: B13544012
M. Wt: 229.70 g/mol
InChI Key: ODILEPXTHCKCBJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group and a dimethylphenyl group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride typically involves the reaction of 2,6-dimethylaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetate derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dimethylphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride is unique due to the presence of both the amino and dimethylphenyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 2-amino-2-(2,6-dimethylphenyl)acetate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H

InChI Key

ODILEPXTHCKCBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C(=O)OC)N.Cl

Origin of Product

United States

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